molecular formula C28H43BO2Si B13139792 (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid CAS No. 871468-23-4

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid

Cat. No.: B13139792
CAS No.: 871468-23-4
M. Wt: 450.5 g/mol
InChI Key: VKUJTJNTVLWDEM-UHFFFAOYSA-N
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Description

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique structural and electronic properties. This compound is characterized by the presence of a fluorene core substituted with dihexyl, trimethylsilyl, and boronic acid groups, making it a versatile building block in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent such as toluene or ethanol.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to displace the trimethylsilyl group.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields alcohols or ketones depending on the conditions.

    Substitution: Results in the formation of new organosilicon compounds.

Scientific Research Applications

Chemistry

In chemistry, (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.

Biology

While direct biological applications of this compound are less common, its derivatives can be used in the development of fluorescent probes and sensors due to the fluorene core’s photophysical properties.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for drug development, particularly in designing molecules that can interact with biological targets through boron-containing functional groups.

Industry

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .

Mechanism of Action

The mechanism by which (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dihexylfluorene: Lacks the boronic acid and trimethylsilyl groups, making it less versatile in cross-coupling reactions.

    7-Bromo-9,9-dihexylfluorene: Contains a bromine atom instead of the boronic acid group, limiting its reactivity in certain reactions.

    9,9-Dihexyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but without the boronic acid group, reducing its utility in Suzuki-Miyaura coupling.

Uniqueness

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is unique due to the combination of the boronic acid and trimethylsilyl groups on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

CAS No.

871468-23-4

Molecular Formula

C28H43BO2Si

Molecular Weight

450.5 g/mol

IUPAC Name

(9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid

InChI

InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3

InChI Key

VKUJTJNTVLWDEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O

Origin of Product

United States

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